(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Overview
Description
(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethylamino group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the (2Z) isomer. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethoxybenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Procedure: The 3,4-dimethoxybenzaldehyde is first dissolved in the solvent, followed by the addition of dimethylamine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one: The (2E) isomer of the compound, which has a different spatial arrangement of atoms.
1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanone: A related compound with a shorter carbon chain.
3,4-dimethoxyphenylacetone: A compound with similar functional groups but different overall structure.
Uniqueness
(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific (2Z) configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in distinct biological activities and chemical properties compared to its isomers and related compounds.
Properties
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCYQIUOSDKPA-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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